molecular formula C15H17NO B8504878 N-(2-phenoxyethyl)-m-toluidine

N-(2-phenoxyethyl)-m-toluidine

Cat. No. B8504878
M. Wt: 227.30 g/mol
InChI Key: QQXFKGYREUKASY-UHFFFAOYSA-N
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Patent
US04067903

Procedure details

138 parts of phenylglycol, 214 parts of m-toluidine and 15 parts of triphenyl phosphite are mixed whilst stirring and next heated to 210° C internal temperature. At this temperature, the elimination of water commences. The mixture is then heated to an internal temperature of 223° C in the course of 9 hours. During this time, 18 parts of water have distilled off and the condensation has ended. The excess starting material is then distilled off. 198 parts of N-(2-phenoxyethyl)-m-toluidine, corresponding to a yield of 87% of theory, distil at a boiling point of 186° - 192° C/5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][CH2:8][CH2:9]O)=[CH:3][CH:2]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>O>[O:7]([CH2:8][CH2:9][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=1)[C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to an internal temperature of 223° C in the course of 9 hours
Duration
9 h
DISTILLATION
Type
DISTILLATION
Details
During this time, 18 parts of water have distilled off
DISTILLATION
Type
DISTILLATION
Details
is then distilled off
CUSTOM
Type
CUSTOM
Details
198 parts of N-(2-phenoxyethyl)-m-toluidine, corresponding to a yield of 87% of theory, distil at a boiling point of 186° - 192° C/5 mm Hg

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCNC1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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